molecular formula C14H20N6O2 B2562552 3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-61-8

3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2562552
CAS RN: 898448-61-8
M. Wt: 304.354
InChI Key: ZTIOYAYJXVAYBN-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MRS 2179, is a purinergic receptor antagonist that has been widely studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antiviral Activity

The chemical synthesis of purine analogues, including structures related to 3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been explored for their potential antiviral activities. One study describes the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their nucleotide analogues, which were tested against various viruses. Moderate activity was observed against rhinoviruses at non-toxic dosage levels, indicating potential for antiviral drug development (Kim et al., 1978).

Antitumor Activity and Vascular Relaxing Effect

Another study focused on the synthesis of novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, to evaluate their biological activities. These compounds exhibited antitumor activity against P388 leukemia, although no significant vascular relaxing effects were observed. This highlights their potential for antitumor applications and the importance of structural modifications to enhance biological activity (Ueda et al., 1987).

Mosquito-larvicidal and Antibacterial Properties

The synthesis and study of novel thiadiazolotriazin-4-ones, including compounds with tert-butyl groups, have shown moderate mosquito-larvicidal and antibacterial activities. This research indicates potential applications in developing new agents for controlling mosquito populations and combating bacterial infections (Castelino et al., 2014).

Novel Synthetic Approaches

Research into the reactivity of specific triazine derivatives has led to the development of novel synthetic methodologies, expanding the toolkit available for creating complex organic molecules. Such studies contribute to a deeper understanding of chemical reactivity and open new pathways for the synthesis of potentially bioactive compounds (Mironovich et al., 2013).

Photocatalytic Applications

A recent study demonstrated a visible-light-induced cross-dehydrogenative coupling reaction involving triazine-diones, showcasing an efficient method to synthesize oxyalkylated derivatives. This process, facilitated by metal-free photocatalysis, highlights the growing interest in using light to drive chemical reactions, offering greener and more sustainable approaches to chemical synthesis (Tan et al., 2022).

properties

IUPAC Name

3-tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-14(2,3)8-7-20-9-10(15-12(20)19(6)16-8)17(4)13(22)18(5)11(9)21/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIOYAYJXVAYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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